(4-(间甲苯氧基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

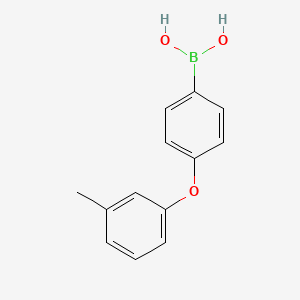

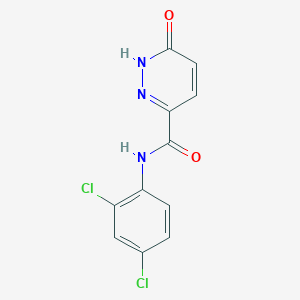

“(4-(M-Tolyloxy)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1029438-39-8 . It has a molecular weight of 228.06 and its IUPAC name is (4- (m-tolyloxy)phenyl)boronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

Boronic acids, including “(4-(M-Tolyloxy)phenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They can be used in the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . The direct synthesis of phenols from the selective hydroxylation of different arylboronic acids was also successfully performed in aqueous media at room temperature .Molecular Structure Analysis

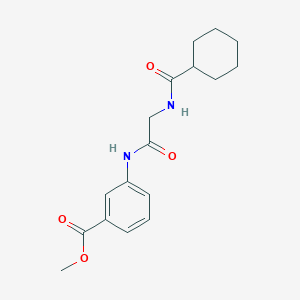

The molecular structure of “(4-(M-Tolyloxy)phenyl)boronic acid” is represented by the InChI Code: 1S/C13H13BO3/c1-10-3-2-4-13 (9-10)17-12-7-5-11 (6-8-12)14 (15)16/h2-9,15-16H,1H3 . The molecular formula is C13H13BO3 .Chemical Reactions Analysis

Boronic acids, such as “(4-(M-Tolyloxy)phenyl)boronic acid”, are valuable for their ability to interact with various carbohydrates through a reversible covalent condensation pathway . They have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .Physical And Chemical Properties Analysis

Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 .科学研究应用

碳水化合物识别和结合

- 硼酸已被确认为优良的碳水化合物结合剂,因为它们能够在中性水中与糖苷络合,这对于选择性识别细胞表面糖缀合物至关重要。这种能力使它们在设计用于生物应用(包括糖尿病监测和癌症检测)的受体和传感器方面具有价值 (Dowlut & Hall,2006)。

药物递送系统

- 硼酸的化学已用于聚合物颗粒中以进行靶向药物递送,充当刺激响应性官能团和靶向配体。这些材料在癌症和糖尿病等疾病的治疗中显示出前景,根据合理的设计和精确的分子工程优化了治疗剂的递送 (Stubelius、Lee 和 Almutairi,2019)。

材料科学

- 已探索硼酸改性纳米颗粒作为抗病毒治疗剂的潜力,证明了抑制丙型肝炎病毒病毒进入的能力。该应用展示了硼酸功能化材料在开发新型抗病毒剂中的潜力 (Khanal 等,2013)。

传感和检测技术

- 硼酸的独特特性,包括它们与二醇形成可逆共价键的能力,已被用于开发用于检测生物学重要糖类的传感器。该应用对于监测糖尿病患者的葡萄糖水平以及糖检测至关重要的其他工业和医疗目的非常重要 (James & Shinkai,2002)。

合成有机化学

- 硼酸化合物已被开发为有效的酶抑制剂、硼中子俘获剂(用于癌症治疗)以及识别生物学重要糖类的抗体模拟物。它们的独特结构特征促进了这些化合物用于各种制药应用的开发 (Yang、Gao 和 Wang,2003)。

作用机制

Target of Action

Boronic acids, including phenylboronic acid derivatives, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Mode of Action

Boronic acids, such as phenylboronic acid, are mild lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They can participate in various reactions, including nucleophilic substitution and Suzuki–Miyaura (SM) cross-coupling . In SM cross-coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to participate in various reactions, including nucleophilic substitution and Suzuki–Miyaura (SM) cross-coupling , which can affect various biochemical pathways.

Pharmacokinetics

Phenylboronic acid, a similar compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile may influence the bioavailability of 4-(3-METHYLPHENOXY)PHENYLBORONIC ACID.

Result of Action

Boronic acids are known to form reversible complexes with polyols, including sugars , which can have various molecular and cellular effects.

Action Environment

The stability and reactivity of boronic acids can be influenced by factors such as ph, temperature, and the presence of other reactive species .

安全和危害

“(4-(M-Tolyloxy)phenyl)boronic acid” has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

属性

IUPAC Name |

[4-(3-methylphenoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICYMQDGXNOCML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC(=C2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)

![[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-Diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate](/img/structure/B2993774.png)

![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)

![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)